Cas no 1355173-91-9 (8-Amino-1-ethylquinolin-4(1H)-one)

8-Amino-1-ethylquinolin-4(1H)-one is a quinoline derivative with a molecular formula of C₁₁H₁₂N₂O. This compound features an amino group at the 8-position and an ethyl substituent on the nitrogen at the 1-position, contributing to its distinct chemical reactivity and potential applications in organic synthesis and pharmaceutical research. Its structural framework makes it a valuable intermediate for the development of heterocyclic compounds, particularly in the synthesis of biologically active molecules. The presence of both amino and carbonyl functionalities allows for versatile modifications, enabling its use in cross-coupling reactions, nucleophilic substitutions, and as a precursor for more complex quinoline-based scaffolds. Its stability and well-defined properties facilitate reproducible results in research settings.
8-Amino-1-ethylquinolin-4(1H)-one structure
1355173-91-9 structure
Product name:8-Amino-1-ethylquinolin-4(1H)-one
CAS No:1355173-91-9
MF:C11H12N2O
Molecular Weight:188.225782394409
CID:5713621
PubChem ID:84618203

8-Amino-1-ethylquinolin-4(1H)-one 化学的及び物理的性質

名前と識別子

    • 1355173-91-9
    • SB67988
    • 8-Amino-1-ethylquinolin-4(1H)-one
    • 8-Amino-1-ethyl-1H-quinolin-4-one
    • 4(1H)-Quinolinone, 8-amino-1-ethyl-
    • インチ: 1S/C11H12N2O/c1-2-13-7-6-10(14)8-4-3-5-9(12)11(8)13/h3-7H,2,12H2,1H3
    • InChIKey: YLQYFKGEHWLYBG-UHFFFAOYSA-N
    • SMILES: O=C1C=CN(CC)C2C(=CC=CC=21)N

計算された属性

  • 精确分子量: 188.094963011g/mol
  • 同位素质量: 188.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 262
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.3Ų
  • XLogP3: 1.4

じっけんとくせい

  • 密度みつど: 1.199±0.06 g/cm3(Predicted)
  • Boiling Point: 341.1±42.0 °C(Predicted)
  • 酸度系数(pKa): 4.68±0.70(Predicted)

8-Amino-1-ethylquinolin-4(1H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM240276-5g
8-Amino-1-ethylquinolin-4(1H)-one
1355173-91-9 97%
5g
$1323 2021-08-04
Chemenu
CM240276-10g
8-Amino-1-ethylquinolin-4(1H)-one
1355173-91-9 97%
10g
$1814 2021-08-04
Chemenu
CM240276-1g
8-Amino-1-ethylquinolin-4(1H)-one
1355173-91-9 97%
1g
$465 2022-09-03
Chemenu
CM240276-1g
8-Amino-1-ethylquinolin-4(1H)-one
1355173-91-9 97%
1g
$439 2021-08-04

8-Amino-1-ethylquinolin-4(1H)-one 関連文献

8-Amino-1-ethylquinolin-4(1H)-oneに関する追加情報

Recent Advances in the Study of 8-Amino-1-ethylquinolin-4(1H)-one (CAS: 1355173-91-9): A Promising Compound in Chemical Biology and Pharmaceutical Research

8-Amino-1-ethylquinolin-4(1H)-one (CAS: 1355173-91-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This quinoline derivative has demonstrated potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its pharmacological properties. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its potential as a novel therapeutic agent.

One of the key areas of research has been the synthesis and structural modification of 8-Amino-1-ethylquinolin-4(1H)-one. A study published in the Journal of Medicinal Chemistry (2023) reported an improved synthetic route that enhances yield and purity, making it more feasible for large-scale production. The study also explored the compound's structure-activity relationship (SAR), identifying specific functional groups that contribute to its biological activity. These findings are crucial for the development of derivatives with enhanced efficacy and reduced toxicity.

In the context of antimicrobial research, 8-Amino-1-ethylquinolin-4(1H)-one has shown promising activity against drug-resistant bacterial strains. A recent in vitro study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The compound's mechanism of action appears to involve inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication. These results suggest its potential as a lead compound for developing new antibiotics to address the growing issue of antimicrobial resistance.

Another significant area of investigation is the compound's anticancer properties. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that 8-Amino-1-ethylquinolin-4(1H)-one exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The study identified that the compound induces apoptosis through the mitochondrial pathway and inhibits angiogenesis, which are critical processes in tumor growth and metastasis. These findings position it as a potential candidate for further preclinical development in oncology.

Beyond its direct therapeutic applications, 8-Amino-1-ethylquinolin-4(1H)-one has also been studied for its role as a chemical probe in biological systems. Its unique fluorescence properties make it suitable for imaging applications, particularly in tracking cellular processes and protein interactions. A recent study in Chemical Communications (2023) highlighted its use in visualizing intracellular reactive oxygen species (ROS), providing valuable insights into oxidative stress-related diseases.

Despite these promising developments, challenges remain in the clinical translation of 8-Amino-1-ethylquinolin-4(1H)-one. Pharmacokinetic studies indicate that the compound has moderate bioavailability and may require formulation optimization for improved delivery. Additionally, comprehensive toxicity profiling is needed to ensure its safety profile meets regulatory standards. Ongoing research is addressing these issues, with several groups working on prodrug strategies and nanoparticle-based delivery systems to enhance its therapeutic index.

In conclusion, 8-Amino-1-ethylquinolin-4(1H)-one (CAS: 1355173-91-9) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advances in synthesis and mechanistic understanding, make it a compelling subject for further investigation. As research progresses, this compound may pave the way for new therapeutic strategies in addressing pressing medical challenges, from antibiotic resistance to cancer treatment. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.

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